![molecular formula C22H23N3O2 B1665153 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide CAS No. 139051-89-1](/img/structure/B1665153.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AQRA 721, également connu sous le nom de N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzobbenzazepine-11-carboxamide, est un antagoniste muscarinique sélectif avec une forte affinité pour les récepteurs M1 et M3 . Il est principalement utilisé comme bronchodilatateur .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d'AQRA 721 implique la réaction du 5H-dibenz[b,e]azepine-11-carboxamide avec le N-1-azabicyclo[2.2.2]oct-3-yl-6,11-dihydro-6-oxo . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle d'AQRA 721 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
AQRA 721 subit diverses réactions chimiques, notamment :
Oxydation : AQRA 721 peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir AQRA 721 en ses formes réduites.
Substitution : AQRA 721 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions communes
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers solvants organiques . Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir la formation des produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'AQRA 721, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
AQRA 721 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l'étude des antagonistes muscariniques.
Biologie : Employé dans la recherche pour comprendre le rôle des récepteurs muscariniques dans les systèmes biologiques.
Médecine : Investigué pour son utilisation potentielle comme bronchodilatateur dans le traitement des affections respiratoires.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs muscariniques
Mécanisme d'action
AQRA 721 exerce ses effets en se liant sélectivement aux récepteurs muscariniques M1 et M3, inhibant ainsi leur activité . Cette inhibition entraîne une bronchodilatation, ce qui la rend utile dans le traitement des affections respiratoires . Les cibles moléculaires impliquées comprennent les récepteurs muscariniques et les voies affectées sont celles liées à la bronchoconstriction et à la résistance des voies respiratoires .
Applications De Recherche Scientifique
AQRA 721 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of muscarinic antagonists.
Biology: Employed in research to understand the role of muscarinic receptors in biological systems.
Medicine: Investigated for its potential use as a bronchodilator in the treatment of respiratory conditions.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors
Mécanisme D'action
AQRA 721 exerts its effects by selectively binding to muscarinic M1- and M3-receptors, thereby inhibiting their activity . This inhibition leads to bronchodilation, making it useful in the treatment of respiratory conditions . The molecular targets involved include the muscarinic receptors, and the pathways affected are those related to bronchoconstriction and airway resistance .
Comparaison Avec Des Composés Similaires
Composés similaires
Bromure d'ipratropium : Un autre antagoniste muscarinique utilisé comme bronchodilatateur.
Bromure de tiotropium : Un antagoniste muscarinique à action prolongée avec des applications similaires.
Bromure d'aclidinium : Utilisé pour le traitement de la bronchopneumopathie chronique obstructive (BPCO).
Unicité
AQRA 721 est unique en raison de sa haute sélectivité pour les récepteurs M1 et M3, ce qui offre une approche ciblée de la bronchodilatation avec potentiellement moins d'effets secondaires par rapport à d'autres antagonistes muscariniques .
Propriétés
Numéro CAS |
139051-89-1 |
|---|---|
Formule moléculaire |
C22H23N3O2 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c26-21-16-6-2-1-5-15(16)20(17-7-3-4-8-18(17)23-21)22(27)24-19-13-25-11-9-14(19)10-12-25/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,27) |
Clé InChI |
UDOYPNBXGCVNFY-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3C4=CC=CC=C4C(=O)NC5=CC=CC=C35 |
SMILES canonique |
C1CN2CCC1C(C2)NC(=O)C3C4=CC=CC=C4C(=O)NC5=CC=CC=C35 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AQ-RA 721 AQ-RA-721 AQRA 721 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




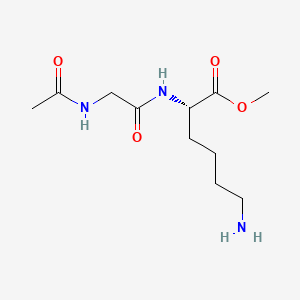
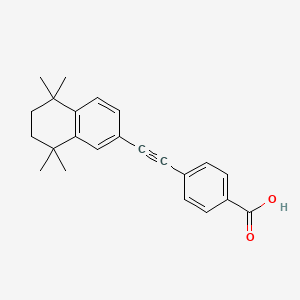
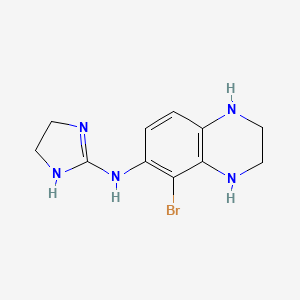
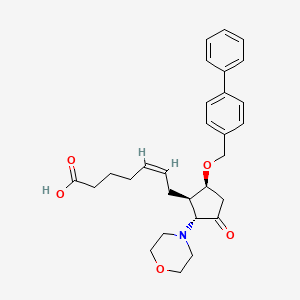

![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)
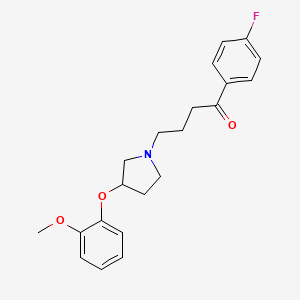
![1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride](/img/structure/B1665088.png)
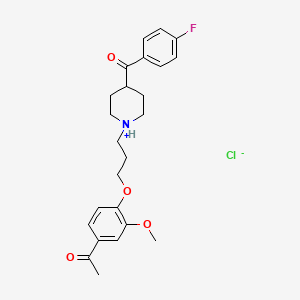
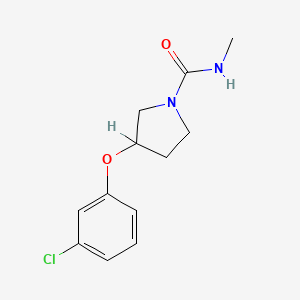
![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)
